molecular formula C14H28N2 B10878032 1-Cyclopentyl-4-(pentan-3-yl)piperazine

1-Cyclopentyl-4-(pentan-3-yl)piperazine

Cat. No.: B10878032
M. Wt: 224.39 g/mol
InChI Key: UAXOKGCBRZFWLU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(pentan-3-yl)piperazine is a piperazine derivative featuring a cyclopentyl group at the 1-position and a branched pentan-3-yl substituent at the 4-position.

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1-cyclopentyl-4-pentan-3-ylpiperazine

InChI

InChI=1S/C14H28N2/c1-3-13(4-2)15-9-11-16(12-10-15)14-7-5-6-8-14/h13-14H,3-12H2,1-2H3

InChI Key

UAXOKGCBRZFWLU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)C2CCCC2

Origin of Product

United States

Chemical Reactions Analysis

1-Cyclopentyl-4-(pentan-3-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or ruthenium complexes, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and heterocyclic compounds .

Scientific Research Applications

1-Cyclopentyl-4-(pentan-3-yl)piperazine has several scientific research applications:

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares 1-Cyclopentyl-4-(pentan-3-yl)piperazine with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Properties
1-Cyclopentyl-4-(pentan-3-yl)piperazine C14H28N2 224.39 Cyclopentyl, pentan-3-yl High lipophilicity; potential CNS activity due to aliphatic substituents
1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine C18H28N2O 288.40 Cyclopentyl, 4-ethoxybenzyl Ethoxy group enhances polarity; possible hepatic metabolism via O-dealkylation
1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine C17H26N2O2 290.40 Benzodioxol, pentan-3-yl Aromatic benzodioxol may enable π-π interactions with receptors
1-Cyclopentyl-4-(3-nitrobenzyl)piperazine C16H23N3O2 289.37 Cyclopentyl, 3-nitrobenzyl Nitro group confers reactivity (e.g., reduction to amine derivatives)
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine C12H16N3O2 249.28 Methyl, 3-methyl-4-nitrophenyl Nitro group at meta position may alter receptor selectivity

Key Observations

Lipophilicity and Pharmacokinetics: The pentan-3-yl and cyclopentyl groups in the target compound likely increase its logP value compared to analogues with polar substituents (e.g., nitro or ethoxy groups). This enhances blood-brain barrier penetration, suggesting CNS-targeted applications .

Reactivity and Metabolic Stability :

  • Aliphatic substituents (e.g., pentan-3-yl) are less reactive than nitro or benzodioxol groups, reducing susceptibility to enzymatic degradation. This may extend half-life .
  • Nitro-containing derivatives (e.g., C16H23N3O2) are prone to reduction reactions, forming bioactive amines in vivo, which could lead to prodrug applications .

Biological Activity :

  • Aromatic substituents (e.g., benzodioxol, nitrobenzyl) enable interactions with receptors via hydrogen bonding or π-π stacking, often seen in serotonin or dopamine receptor modulators .
  • Branched alkyl chains (e.g., pentan-3-yl) may favor interactions with hydrophobic binding pockets in enzymes or transporters .

Biological Activity

1-Cyclopentyl-4-(pentan-3-yl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various piperazine-based drugs, which are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic effects. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

The mechanism of action of 1-Cyclopentyl-4-(pentan-3-yl)piperazine involves its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions can lead to changes in mood, cognition, and behavior.

Biological Activity Overview

The biological activities of 1-Cyclopentyl-4-(pentan-3-yl)piperazine include:

  • Antimicrobial Properties : Studies have indicated that piperazine derivatives exhibit antimicrobial effects against various bacterial strains. The specific activity of this compound against pathogens remains to be fully characterized.
  • Anticancer Activity : Research on structurally similar Mannich bases has shown promising anticancer effects against human cancer cell lines such as HeLa and HepG2. The potential cytotoxicity of 1-Cyclopentyl-4-(pentan-3-yl)piperazine against cancer cells warrants investigation .

Antimicrobial Activity

A study focusing on the antimicrobial properties of piperazine derivatives found that compounds with similar structures often possess significant antibacterial and antifungal activities. The exact efficacy of 1-Cyclopentyl-4-(pentan-3-yl)piperazine needs further exploration through in vitro assays against specific microbial strains.

Anticancer Potential

In a comparative study on Mannich bases, several derivatives showed IC50 values lower than 2 μg/mL against various cancer cell lines, indicating strong cytotoxicity. Future research should assess whether 1-Cyclopentyl-4-(pentan-3-yl)piperazine exhibits similar or enhanced activity compared to these established compounds .

Neuropharmacological Effects

Given the structural similarities to known psychoactive agents, there is potential for this compound to influence neurotransmitter systems. Research into piperazine derivatives has highlighted their role in modulating serotonin receptors, which could translate into anxiolytic or antidepressant effects for 1-Cyclopentyl-4-(pentan-3-yl)piperazine.

Data Table: Biological Activities of Piperazine Derivatives

Compound Activity Type IC50 (μg/mL) Cell Line/Pathogen
1-Cyclopentyl-4-(pentan-3-yl)piperazineAntimicrobialTBDTBD
Mannich Base AAnticancer<2HeLa
Mannich Base BAnticancer<2HepG2
Piperazine Derivative XNeuropharmacologicalTBDSerotonin Receptor Modulation

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